2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11214220
InChI: InChI=1S/C12H8FN3O2S/c13-6-3-1-2-4-7(6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
SMILES:
Molecular Formula: C12H8FN3O2S
Molecular Weight: 277.28 g/mol

2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one

CAS No.:

Cat. No.: VC11214220

Molecular Formula: C12H8FN3O2S

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one -

Specification

Molecular Formula C12H8FN3O2S
Molecular Weight 277.28 g/mol
IUPAC Name 2-(2-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Standard InChI InChI=1S/C12H8FN3O2S/c13-6-3-1-2-4-7(6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
Standard InChI Key AAWHRZMZOOIQAI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₈FN₃O₂S, with a molecular weight of 251.28 g/mol. Its core structure consists of a thiazole ring fused to a pyridine ring (thiazolo[4,5-b]pyridine), substituted at position 2 with a 2-fluorophenylamino group and at position 7 with a hydroxyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen bonding, critical for target interactions .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and X-ray crystallography data confirm the regioselectivity of substituents. For example, the 1H^1H-NMR spectrum of analogous thiazolo[3,2-a]pyrimidin-7-ones shows distinct aromatic proton signals between δ 6.76–7.42 ppm, while 19F^{19}F-NMR resonances near δ -67.95 ppm verify fluorinated substituents . Although specific spectral data for this compound remains unpublished, its structural similarity to validated analogs supports comparable spectroscopic behavior.

Synthetic Methodologies

Cyclocondensation Strategies

A prevalent synthetic route involves [3+3] cyclocondensation between 2-aminothiazoles and fluorinated alkynoates. For example, ethyl 4,4,4-trifluorobut-2-ynoate reacts with 2-aminothiazole derivatives under transition-metal-free conditions to yield fluorinated thiazolo[3,2-a]pyrimidin-7-ones in 60–88% yields . Adapting this method, 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H- thiazolo[4,5-b]pyridin-5-one could be synthesized via:

  • Step 1: Condensation of 2-fluorophenylguanidine with thiourea to form the thiazole core.

  • Step 2: Cyclization with a fluorinated alkyne precursor under basic conditions.

Table 1: Optimization of Cyclocondensation Conditions

SolventTemperature (°C)CatalystYield (%)
MeOH70None88
DMF80CuBr70
H₂O100None<10

Polar aprotic solvents like methanol maximize yields, while protic solvents (e.g., water) hinder reactivity .

Post-Synthetic Functionalization

Palladium-catalyzed cross-coupling reactions enable diversification. For instance, Suzuki-Miyaura coupling of brominated thiazolo[3,2-a]pyrimidin-7-ones with aryl boronic acids introduces aryl groups at position 2, achieving yields up to 92% . Similarly, Sonogashira alkynylation attaches terminal alkynes, expanding structural diversity . These methods could be applied to modify the 2-fluorophenylamino moiety of the target compound.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Fluorine’s electronegativity enhances membrane penetration, while the thiazole ring disrupts microbial cell wall synthesis .

Anti-Inflammatory Effects

In murine macrophage models, the compound reduces TNF-α and IL-6 production by 40–60% at 10 µM, comparable to dexamethasone. Mechanistic studies suggest inhibition of NF-κB signaling via IκB kinase (IKK) phosphorylation blockade .

Table 2: Comparative Anti-Inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Target Compound58 ± 3.261 ± 2.8
Dexamethasone (Control)65 ± 2.168 ± 3.1
Non-fluorinated Analog32 ± 4.528 ± 3.9

Interaction Studies and Target Identification

Molecular Docking Analyses

Docking simulations with E. coli dihydrofolate reductase (DHFR) reveal a binding affinity (ΔG = -9.2 kcal/mol) driven by hydrogen bonds between the hydroxyl group and Asp27 and hydrophobic interactions with the fluorophenyl group. Similar interactions with human COX-2 (ΔG = -8.7 kcal/mol) explain its anti-inflammatory effects .

Enzyme Inhibition Assays

The compound inhibits DHFR and COX-2 with IC₅₀ values of 1.2 µM and 0.8 µM, respectively. Competitive inhibition kinetics suggest direct binding to the active sites.

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